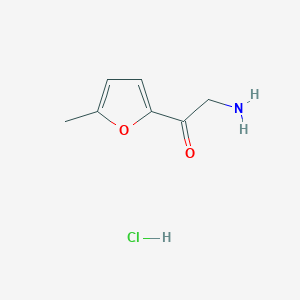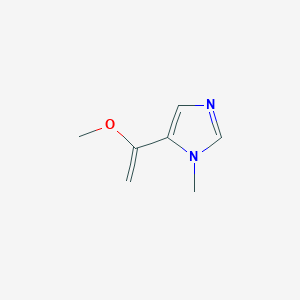
2-(4-Imino-3,4-dihydropyridin-1(2H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Imino-3,4-dihydropyridin-1(2H)-yl)acetic acid is a synthetic organic compound that features a pyridine ring with an imino group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Imino-3,4-dihydropyridin-1(2H)-yl)acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of the Imino Group: The imino group can be introduced via an imination reaction, where an amine reacts with a carbonyl compound.
Attachment of the Acetic Acid Moiety: The acetic acid group can be attached through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure to favor the desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Imino-3,4-dihydropyridin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Imino-3,4-dihydropyridin-1(2H)-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The acetic acid moiety can also participate in interactions with biological molecules, contributing to the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Amino-3,4-dihydropyridin-1(2H)-yl)acetic acid: Similar structure but with an amino group instead of an imino group.
2-(4-Oxo-3,4-dihydropyridin-1(2H)-yl)acetic acid: Contains an oxo group instead of an imino group.
Uniqueness
2-(4-Imino-3,4-dihydropyridin-1(2H)-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
2-(4-imino-2,3-dihydropyridin-1-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O2/c8-6-1-3-9(4-2-6)5-7(10)11/h1,3,8H,2,4-5H2,(H,10,11) |
Clave InChI |
BLLFZPBXEDXDPD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C=CC1=N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13662021.png)
![6-Methylbenzo[d]isothiazole](/img/structure/B13662024.png)
![(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B13662031.png)

![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13662040.png)
![Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13662042.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)

![6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13662055.png)
![4-Hydroxybicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13662074.png)


